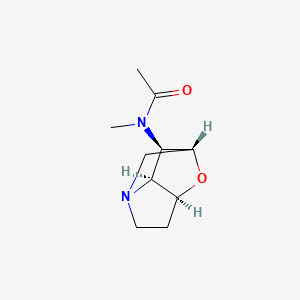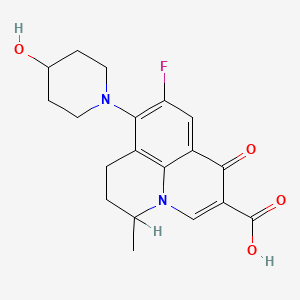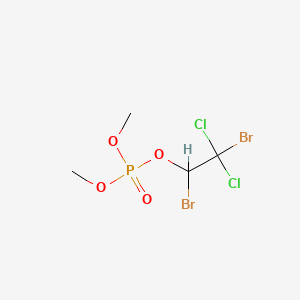
NBD-556
Übersicht
Beschreibung
N1-(4-Chlorphenyl)-N2-(2,2,6,6-Tetramethyl-4-piperidinyl)-ethandiamid, allgemein bekannt als NBD-556, ist ein kleines Molekül-Mimetikum von CD4. Es ist vor allem für seine Rolle als HIV-1-Eintrittsinhibitor bekannt. This compound bindet an das HIV-1-Hüllprotein gp120 und induziert Konformationsänderungen, die denen ähneln, die durch die Bindung des zellulären Rezeptors CD4 verursacht werden .
Wissenschaftliche Forschungsanwendungen
NBD-556 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying small molecule interactions with proteins.
Biology: Investigated for its role in inhibiting HIV-1 entry into host cells.
Medicine: Explored as a potential therapeutic agent for preventing HIV-1 infection.
Industry: Utilized in the development of new antiviral drugs and screening assays for HIV-1 inhibitors.
Wirkmechanismus
Target of Action
NBD-556, also known as N-(4-chlorophenyl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide or N1-(4-chlorophenyl)-N2-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide, is a small molecule mimetic of CD4 . Its primary target is the HIV-1 envelope protein gp120 . The gp120 protein plays a crucial role in the entry of HIV-1 into host cells .
Mode of Action
This compound inhibits HIV-1 entry by blocking the interaction between gp120 and CD4 . It binds to a cavity in gp120 that would accommodate the Phe43 residue of the CD4 receptor in the gp120-CD4 complex structure . This binding induces restructuring of gp120 analogous to CD4 binding .
Biochemical Pathways
The binding of this compound to gp120 disrupts the initial attachment step of the HIV-1 viral life cycle, which is mediated by the interaction between gp120 and the host receptor CD4 . This disruption prevents the subsequent steps of viral entry, including coreceptor binding and membrane fusion .
Pharmacokinetics
This suggests that this compound may induce gp120 to a conformation similar to the CD4-bound state .
Result of Action
The result of this compound’s action is the inhibition of HIV-1 entry into CD4-expressing target cells . It also enhances CCR5 binding and virus entry into CCR5-expressing cells lacking CD4 . This dual action makes this compound a potent inhibitor of HIV-1 infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of resistance mutations in HIV-1 can affect the effectiveness of this compound . Additionally, the structural environment of the gp120 protein, such as the presence of variable loops and noncovalent interactions with gp41, can impact the binding of this compound .
Biochemische Analyse
Biochemical Properties
NBD-556 interacts with the HIV-1 envelope protein gp120, inducing a restructuring of gp120 analogous to CD4 binding . This interaction is crucial in the biochemical reactions involving HIV-1 entry into host cells .
Cellular Effects
This compound moderately inhibits virus entry into CD4-expressing target cells and enhances CCR5 binding and virus entry into CCR5-expressing cells lacking CD4 . This suggests that this compound can influence cell function by modulating the entry of HIV-1 into cells .
Molecular Mechanism
The mechanism of action of this compound involves blocking the gp120-CD4 interaction, which is essential for HIV-1 entry into host cells . It binds within a conserved gp120 cavity, leading to conformational changes in gp120 .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not reported in the available literature. The compound has shown promise in preclinical studies for its antiviral activity .
Metabolic Pathways
Its role in inhibiting HIV-1 entry suggests it may interact with enzymes or cofactors involved in viral replication and infection processes .
Transport and Distribution
Its role as a CD4 mimetic suggests it may interact with cellular transporters or binding proteins involved in HIV-1 entry .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its role in interacting with the HIV-1 envelope protein gp120, it is likely to be involved in processes at the cell membrane where viral entry occurs .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NBD-556 beinhaltet die Reaktion von 4-Chlorphenylisocyanat mit 2,2,6,6-Tetramethyl-4-piperidinol unter Bildung des entsprechenden Harnstoffderivats. Dieser Zwischenstoff wird dann mit Ethylendiamin umgesetzt, um this compound zu erhalten . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan und erfordern eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um die Reaktionsbedingungen zu optimieren und die Effizienz zu verbessern. Die Reinigung erfolgt durch Kristallisations- und Chromatographietechniken, um sicherzustellen, dass das Endprodukt die geforderten Reinheitsstandards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NBD-556 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Chlorphenylring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von kleinen Molekülwechselwirkungen mit Proteinen verwendet.
Biologie: Untersucht für seine Rolle bei der Hemmung des Eindringens von HIV-1 in Wirtszellen.
Medizin: Als potenzieller Therapeutikum zur Vorbeugung von HIV-1-Infektionen untersucht.
Industrie: Wird bei der Entwicklung neuer antiviraler Medikamente und Screening-Assays für HIV-1-Inhibitoren eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an das HIV-1-Hüllprotein gp120 an der CD4-Bindungsstelle bindet. Diese Bindung induziert Konformationsänderungen in gp120, die seine Wechselwirkung mit dem CD4-Rezeptor auf Wirtszellen verhindern. Dadurch blockiert this compound den Eintritt von HIV-1 in Wirtszellen und hemmt die Virusreplikation . Zu den beteiligten molekularen Zielstrukturen gehören das gp120-Protein und die CD4-Bindungsstelle, wobei die mit dem viralen Eintritt und der Fusion verbundenen Signalwege betroffen sind .
Vergleich Mit ähnlichen Verbindungen
. Diese Verbindungen weisen ähnliche Strukturen und Wirkmechanismen auf, unterscheiden sich aber in ihrer Bindungsaffinität und ihrer inhibitorischen Aktivität. NBD-556 ist einzigartig in seiner spezifischen Bindung an das gp120-Protein und seiner Fähigkeit, Konformationsänderungen zu induzieren, die die CD4-Bindung nachahmen .
Liste ähnlicher Verbindungen
- NBD-557
- NBD-09027
- NBD-10007
- NBD-11009
- NBD-11018
Eigenschaften
IUPAC Name |
N'-(4-chlorophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXLQCIOURANAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364454 | |
| Record name | NBD-556 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333353-44-9 | |
| Record name | NBD-556 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBD-556 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















